molecular formula C12H16O2 B1296363 3-Methyl-2-phenylpentanoic acid CAS No. 7782-37-8

3-Methyl-2-phenylpentanoic acid

Cat. No. B1296363
CAS RN: 7782-37-8
M. Wt: 192.25 g/mol
InChI Key: NQVALZRLGIRTKX-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylpentanoic acid is a chemical compound with the CAS Number: 7782-37-8 . It has a molecular weight of 192.26 and its IUPAC name is 3-methyl-2-phenylpentanoic acid .


Molecular Structure Analysis

The molecular formula of 3-Methyl-2-phenylpentanoic acid is C12H16O2 . The InChI code is 1S/C12H16O2/c1-3-9(2)11(12(13)14)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

3-Methyl-2-phenylpentanoic acid is a powder with a melting point between 72-78 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Methyl-2-phenylpentanoic acid and its derivatives are involved in various synthesis processes. One example is the synthesis of 3-hydroxy-3-methyl-5-phenylpentanoic acid, a chemical transformation relevant for pharmaceutical applications (Stoermer & Pinhey, 1998).

Application in Fragrance Industry

  • In the fragrance industry, 3-Methyl-2-phenylpentanoic acid is used as an intermediate for the synthesis of Rosaphen®, a floral fragrance. This process involves asymmetric hydrogenation and the use of a ruthenium catalyst (Matteoli et al., 2011).

Role in Biochemistry

  • Certain derivatives of 3-Methyl-2-phenylpentanoic acid, like 2-amino-5-phenylpentanoic acid, are found as constituent amino acids in biological toxins, demonstrating its relevance in biochemical research (Shimohigashi, Lee, & Izumiya, 1976).

Chemical Reactions and Modifications

  • The compound and its variants are utilized in intricate chemical reactions, such as the Friedel-Crafts reaction, showcasing its versatility in organic chemistry. For instance, 2-Methyl-4-phenylpentanedioic acid, a related compound, is prepared and used in different chemical reactions (Natekar & Samant, 2010).

Enantiomeric Analysis

  • The absolute configuration of certain derivatives, like 3-hydroxy-5-phenylpentanoic acid, has been studied, which is crucial for understanding the stereochemistry of these compounds in various applications (Ganci et al., 2000).

Polymer Science

  • It also finds applications in polymer science. For example, poly(1-methyl-1-phenyl-1-silapentane) was prepared using derivatives of this compound, illustrating its use in creating novel polymeric materials (Liao & Weber, 1991).

Food and Beverage Industry

  • In the food and beverage industry, derivatives like 3-hydroxy-5-phenylpentanoic acid are important for understanding flavor compounds in wines and other alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Agricultural and Plant Research

  • Research in agriculture has explored compounds like 3-pentanol, a derivative, for its role in plant immunity, indicating its potential in developing agricultural strategies against pathogens (Song, Choi, & Ryu, 2015).

Antibody Generation

  • Antibodies for sulfonamide antibiotics were developed using derivatives, showing its significance in medical diagnostics and pharmaceutical research (Adrián et al., 2009).

Atmospheric and Environmental Studies

  • It's also relevant in atmospheric science, such as in the study of 3-Methylbutane-1,2,3-tricarboxylic acid, a derivative related to atmospheric terpene particles, providing insights into environmental chemistry (Dette et al., 2014).

Biotechnological Applications

  • In biotechnology, the synthesis of pentanol isomers from microorganisms, utilizing compounds like 3-methyl-1-butanol (a derivative), showcases its potential in biofuel production (Cann & Liao, 2009).

Solvent Analysis and Chemistry

  • Research in solvent chemistry includes studying the dissociation constants of acids like pentanoic acid in various hydroorganic media, reflecting its importance in understanding solvent interactions (Azab, Ahmed, & Mahmoud, 1995).

Safety And Hazards

The safety data sheet for 3-Methyl-2-phenylpentanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 3-Methyl-2-phenylpentanoic acid are not available, carboxylic acids and their derivatives continue to be a focus of research in the development of new drugs and materials .

properties

IUPAC Name

3-methyl-2-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-9(2)11(12(13)14)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVALZRLGIRTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304402
Record name 3-Methyl-2-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-phenylpentanoic acid

CAS RN

7782-37-8
Record name 7782-37-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-2-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-phenylvaleric acid, mixture of erythro and threo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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